5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Overview
Description
5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. The presence of benzyl and phenyl groups attached to the tetrahydropyrrolo[3,4-c]pyrrole core enhances its chemical reactivity and potential utility in synthetic chemistry and medicinal chemistry.
Biochemical Analysis
Biochemical Properties
5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit protein methyltransferases and glycosyltransferases, which are crucial for post-translational modifications of proteins . Additionally, it acts as an agonist for certain serotonin receptors and an antagonist for integrin VLA-4, highlighting its potential in modulating cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound inhibits protein methyltransferases by binding to their active sites, preventing the methylation of target proteins . Additionally, it activates serotonin receptors by mimicking the natural ligand, thereby modulating downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as modulation of cellular signaling pathways and metabolic processes . At high doses, it may induce toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biological activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, leading to changes in metabolic flux and metabolite levels . For example, this compound has been shown to inhibit key enzymes in the glycolytic pathway, resulting in altered glucose metabolism . Additionally, it affects the tricarboxylic acid cycle by modulating the activity of specific enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms, and it binds to intracellular proteins that facilitate its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cellular compartments and its interactions with binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is directed to specific compartments or organelles by targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it interacts with nuclear proteins and influences gene expression . Additionally, it may be targeted to the mitochondria, where it affects metabolic processes and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzyl-substituted amine and a phenyl-substituted ketone, the compound can be synthesized through a series of steps involving condensation, cyclization, and reduction reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might employ continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, enhancing the compound’s versatility.
Scientific Research Applications
5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Benzyl-2-phenylpyrrole: Similar in structure but lacks the tetrahydropyrrolo[3,4-c] core.
2-Phenylpyrrole: A simpler analog with fewer substituents.
Tetrahydropyrrolo[3,4-c]pyrrole derivatives: Various derivatives with different substituents at the benzyl or phenyl positions.
Uniqueness
5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is unique due to its specific combination of benzyl and phenyl groups attached to the tetrahydropyrrolo[3,4-c]pyrrole core. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
2-benzyl-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-16-12-20(11-14-7-3-1-4-8-14)13-17(16)19(23)21(18)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUQRVKTQVBJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326730 | |
Record name | NSC612200 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93102-03-5 | |
Record name | NSC612200 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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